1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide
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Overview
Description
1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide is a chemical compound with the molecular formula C5H13Br2N and a molecular weight of 246.98 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide typically involves the reaction of N,N-dimethylpropan-2-amine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining an inert atmosphere and room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: This compound can react with nucleophiles, leading to the substitution of the bromine atom with other functional groups.
Oxidation and reduction reactions: It can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common reagents and conditions: Typical reagents include nucleophiles such as amines, thiols, and alcohols.
Scientific Research Applications
1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds and the generation of various products. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide can be compared with similar compounds such as:
1-Bromo-2,2-dimethylpropane:
3-Bromo-N,N-dimethylpropan-1-amine: This compound has a different position of the bromine atom, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in scientific research and industry.
Properties
IUPAC Name |
1-bromo-N,N-dimethylpropan-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULOTJVAOCWALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)N(C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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